molecular formula C11H13NOS B14299033 3-(Methanesulfinyl)-1-methyl-1,4-dihydroquinoline CAS No. 126159-81-7

3-(Methanesulfinyl)-1-methyl-1,4-dihydroquinoline

Cat. No.: B14299033
CAS No.: 126159-81-7
M. Wt: 207.29 g/mol
InChI Key: YQFLFYFLSJYSEH-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline is a chemical compound with a unique structure that combines a quinoline backbone with a methylsulfinyl group

Preparation Methods

The synthesis of 1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline typically involves several steps. One common method includes the reaction of a quinoline derivative with a methylsulfinylating agent under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone under the influence of strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler quinoline derivative.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The methylsulfinyl group can form specific interactions with active sites, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline can be compared with other quinoline derivatives and sulfinyl-containing compounds. Similar compounds include:

    1-Methylquinoline: Lacks the sulfinyl group, resulting in different chemical properties and reactivity.

    3-Methylsulfinylquinoline: Similar structure but with variations in the position of the sulfinyl group, affecting its interactions and applications.

    Quinoline: The parent compound without any substituents, used as a reference for studying the effects of modifications.

The uniqueness of 1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline lies in its combined structural features, which confer specific chemical and biological properties not found in other related compounds.

Properties

CAS No.

126159-81-7

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-methyl-3-methylsulfinyl-4H-quinoline

InChI

InChI=1S/C11H13NOS/c1-12-8-10(14(2)13)7-9-5-3-4-6-11(9)12/h3-6,8H,7H2,1-2H3

InChI Key

YQFLFYFLSJYSEH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(CC2=CC=CC=C21)S(=O)C

Origin of Product

United States

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